![molecular formula C16H12Cl2O3 B1360676 2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-66-2](/img/structure/B1360676.png)
2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
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Description
2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (DCBD) is an important organic compound used in a variety of synthetic organic chemistry applications. It is a white, crystalline solid with a molecular weight of 311.9 g/mol. Its chemical formula is C14H8Cl2O3. DCBD is a versatile building block for the synthesis of a wide range of organic compounds and has been used in a variety of applications, including drug discovery and development, materials science, and biotechnology.
Scientific Research Applications
Organic Synthesis
2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone: is a valuable intermediate in organic synthesis. It is particularly useful in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . Its high reactivity towards nucleophilic attack makes it a versatile precursor for synthesizing a variety of biologically active heterocyclic quinones .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of compounds with potential biological activities. It has been used to prepare compounds for evaluation against several biological targets, including antimicrobial, antifungal, and anticancer properties .
Antimicrobial Activity
The derivatives of 2,3-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone have been evaluated for their antimicrobial activity against various bacterial strains such as E. coli and S. aureus, as well as fungi like C. albicans . This highlights its importance in developing new antimicrobial agents.
properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-3-1-2-12(14(13)18)15(19)10-4-6-11(7-5-10)16-20-8-9-21-16/h1-7,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUOIDVUWJGKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645132 |
Source
|
Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-66-2 |
Source
|
Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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